cyclopropyl(3-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidin-1-yl)methanone
Overview
Description
Cyclopropyl(3-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C11H16N4O2 and its molecular weight is 236.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Azetidines
Azetidines are four-membered heterocyclic compounds containing a nitrogen atom . They are used in a wide variety of natural and synthetic products exhibiting a variety of biological activities .
Triazoles
Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms. They are known for their use in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Biological Activity
Cyclopropyl(3-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidin-1-yl)methanone is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 222.24 g/mol. The compound features a cyclopropyl group, a triazole moiety, and an azetidine ring, which are known to contribute to various biological activities.
Property | Value |
---|---|
Molecular Formula | C10H14N4O2 |
Molecular Weight | 222.24 g/mol |
Purity | Typically 95% |
Antimicrobial Properties
Triazoles are well-documented for their antimicrobial properties. This compound has been evaluated for its activity against various bacterial and fungal strains. Studies indicate that compounds with triazole rings exhibit potent antifungal activity against Candida species and other pathogens.
Anticancer Activity
Recent investigations have highlighted the potential of this compound in cancer therapy. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways.
Case Studies
A study published in 2023 assessed the antiproliferative effects of various triazole derivatives against cancer cell lines. This compound was included in the screening process:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Cyclopropyl(3-(4-(hydroxymethyl)-triazole) | MCF-7 | 15 ± 2 |
A549 | 20 ± 3 |
These results suggest that the compound exhibits significant antiproliferative activity, comparable to established chemotherapeutics.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Apoptosis Induction : It promotes apoptosis through caspase activation.
- Antimicrobial Action : The triazole ring enhances binding affinity to microbial enzymes.
Properties
IUPAC Name |
cyclopropyl-[3-[[4-(hydroxymethyl)triazol-1-yl]methyl]azetidin-1-yl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c16-7-10-6-15(13-12-10)5-8-3-14(4-8)11(17)9-1-2-9/h6,8-9,16H,1-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGVKNPEVDMPHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CC(C2)CN3C=C(N=N3)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.